3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine
Overview
Description
3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a tetrahydropyridine ring and a phenyl group attached to the pyridazine ring. This compound belongs to the class of pyridazines, which are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with a suitable diketone or ketoester, followed by cyclization to form the desired pyridazine ring . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine or tetrahydropyridazine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, pyridazinones, and dihydropyridazines, each with potential pharmacological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its pharmacological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: A derivative with an additional oxygen atom, known for its diverse biological activities.
Tetrahydropyridazine: A reduced form of pyridazine with potential therapeutic applications.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a pyridazine ring enhances its pharmacological potential, making it a valuable compound for drug development .
Properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-5-10(6-3-1)12-9-11-7-4-8-14-13(11)16-15-12/h1-3,5-6,9H,4,7-8H2,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPHNFJYKASDDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2NC1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536337 | |
Record name | 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95209-11-3 | |
Record name | 3-Phenyl-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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